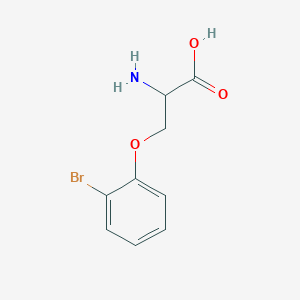

O-(2-Bromophenyl)-L-serine

Beschreibung

O-(2-Bromophenyl)-L-serine is an L-serine derivative substituted at the hydroxyl group with a 2-bromophenyl moiety. While direct data on this specific compound are absent in the provided evidence, structurally analogous O-aryl/alkyl-L-serine derivatives are extensively studied for their biochemical, pharmacological, and material science applications. These compounds often exhibit modified solubility, reactivity, and biological activity due to substituent effects, making them valuable in drug design, enzyme studies, and photochemical applications .

Eigenschaften

Molekularformel |

C9H10BrNO3 |

|---|---|

Molekulargewicht |

260.08 g/mol |

IUPAC-Name |

2-amino-3-(2-bromophenoxy)propanoic acid |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13) |

InChI-Schlüssel |

BYOUDQIBNMKFHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)OCC(C(=O)O)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Bromophenyl)-L-serine typically involves the bromination of phenylalanine derivatives followed by coupling with L-serine. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position of the phenyl ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: O-(2-Bromphenyl)-L-Serin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Phenylring kann oxidiert werden, um Chinone oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Das Bromatom kann reduziert werden, um das entsprechende Phenylderivat zu bilden.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators.

Substitution: Nukleophile wie Natriumazid (NaN3) oder Thiole (RSH) können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Chinone oder hydroxylierte Derivate.

Reduktion: De-bromierte Phenylderivate.

Substitution: Azido- oder thiolsubstituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von O-(2-Bromphenyl)-L-Serin beinhaltet seine Wechselwirkung mit biologischen Molekülen durch kovalente Bindung. Das Bromatom kann als Elektrophil wirken und die Bildung kovalenter Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen erleichtern. Diese Wechselwirkung kann die Aktivität des Zielmoleküls modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of O-(2-Bromophenyl)-L-serine involves its interaction with biological molecules through covalent bonding. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

O-(2,3-Difluorophenyl)-L-serine

- Structure : Substituted with a 2,3-difluorophenyl group.

- Properties :

- Key Difference : Fluorine’s strong electron-withdrawing nature enhances electrophilic reactivity compared to bromine, which offers greater steric bulk and lipophilicity.

O-(5-Isoxazolyl)-L-serine

- Structure : Features a 5-isoxazolyl substituent.

- Synthesis: Prepared via Mitsunobu reaction between isoxazolin-5-one and N-Boc-L-serine tert-butyl ester .

- Pharmacology : Modulates glutamate receptors/transporters, suggesting neurological applications .

- Key Difference : The heterocyclic isoxazole ring introduces hydrogen-bonding sites, unlike the hydrophobic bromophenyl group.

O-(4,5-Dimethoxy-2-nitrobenzyl)-L-serine (DMNB-Ser)

- Structure : Contains a photolabile 4,5-dimethoxy-2-nitrobenzyl group.

- Function : Acts as a phototrigger for controlled release in biological systems .

- Key Difference : The nitrobenzyl group enables UV-induced cleavage, a property absent in bromophenyl derivatives.

O-(n-Octanoyl)-L-serine

- Structure: Substituted with an aliphatic octanoyl chain.

- Applications : Part of ghrelin hormone; forms stable complexes with cavitands for structural studies .

Data Table: Comparative Analysis of O-Substituted-L-Serine Derivatives

*Note: Data for this compound are inferred from analogs.

Key Research Findings and Trends

- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂ in DMNB-Ser, F in difluorophenyl): Enhance reactivity for photolysis or electrophilic substitutions . Lipophilic Groups (e.g., bromophenyl, octanoyl): Improve membrane permeability but reduce aqueous solubility .

- Synthetic Strategies: Mitsunobu reactions (for heterocyclic substituents) . Enzymatic methods (e.g., CvOASS-catalyzed acylation) .

- Biological Relevance :

- Aryl-substituted serines often target receptors (e.g., glutamate) or stabilize protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.